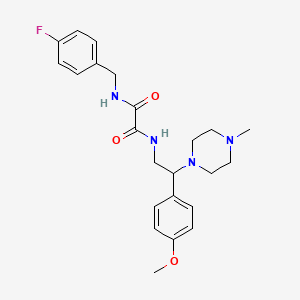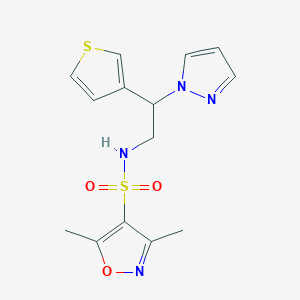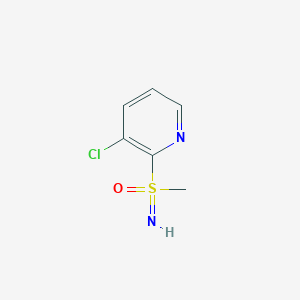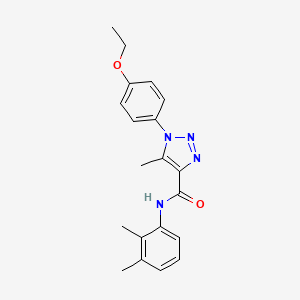
N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as substituted piperazines and benzyl piperidines, which are relevant to the pharmacological targeting of neurotransmitter transporters and receptors. For instance, the first paper describes a series of 1-aryl-4-alkylpiperazines with high affinity for the dopamine D4 receptor, particularly highlighting N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide for its selectivity and potency . The second paper discusses substituted N-benzyl piperidines, including a compound with allosteric modulatory activity on the serotonin transporter . These studies provide a context for understanding the potential pharmacological interactions of this compound, given its structural similarities.
Synthesis Analysis
The synthesis of compounds related to this compound involves the formation of piperazine or piperidine derivatives with various substituents. The first paper does not provide specific details on the synthetic route but indicates that a series of 1-aryl-4-alkylpiperazines were synthesized . The second paper describes the synthesis of substituted benzyl piperidines, which likely involves nucleophilic substitution reactions and subsequent functional group modifications . These methods could be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature a piperazine ring, similar to the compounds in the first paper, and a benzyl moiety with a fluorine substituent, as seen in the second paper's compounds . The presence of methoxy and fluorine substituents can influence the electronic distribution and conformational preferences of the molecule, potentially affecting its binding affinity and selectivity to biological targets.
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the piperazine and benzyl groups. Piperazine derivatives are known to engage in reactions typical of secondary amines, such as alkylation or acylation . The fluorine atom on the benzyl group could affect the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, we can infer from related compounds that it would likely exhibit moderate lipophilicity due to the presence of aromatic rings and a piperazine moiety . The methoxy and fluorine substituents could influence the compound's solubility and membrane permeability. The binding affinities to neurotransmitter transporters and receptors would be critical for its pharmacological profile, as seen in the compounds described in both papers .
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, was studied. The synthesis methodology avoids the use of expensive and toxic materials like palladium and phenylboronic acid, thus providing a more practical approach for large-scale production. This synthesis could be relevant to the broader field of organic chemistry, including the synthesis of complex molecules like N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (Qiu, Gu, Zhang, & Xu, 2009).
Pharmacological Profile and Potential Therapeutic Uses
The anxiolytic and antidepressant potential of AR-A000002, a selective 5-hydroxytryptamine (HT)1B antagonist, was evaluated. The compound showed promising results in various paradigms, suggesting its utility in treating anxiety and affective disorders. This insight may inform the pharmacological profile and potential therapeutic applications of compounds with similar biochemical structures or mechanisms of action, like this compound (Hudzik et al., 2003).
Liquid Crystal and Optical Applications
The transitional properties of methylene-linked liquid crystal dimers, which exhibit a twist-bend nematic phase, were explored. This research provides insights into the formation of a new nematic phase, which could be crucial for the development of advanced liquid crystal displays and optical devices. The structural specificity and behavior of complex molecules like this compound could be relevant in this context (Henderson & Imrie, 2011).
Biochemical Interactions and Drug Design
Hoechst 33258, a minor groove binder known for its strong binding to the DNA's minor groove, provides a model system for understanding DNA sequence recognition and binding. This insight can be valuable for rational drug design, potentially impacting the development of drugs with complex structures such as this compound (Issar & Kakkar, 2013).
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O3/c1-27-11-13-28(14-12-27)21(18-5-9-20(31-2)10-6-18)16-26-23(30)22(29)25-15-17-3-7-19(24)8-4-17/h3-10,21H,11-16H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXNBNUNONSTQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]-7-methoxychromen-2-one](/img/structure/B3001911.png)

![2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B3001914.png)
![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3001917.png)
![3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3001918.png)
![5-Benzyl-2-(3-methyl-4-oxoquinazolin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3001921.png)

![3-(2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3001924.png)


![(E)-4-(Dimethylamino)-N-[2-(2-phenyl-1H-imidazol-5-yl)ethyl]but-2-enamide](/img/structure/B3001929.png)
![3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B3001930.png)
![2-Chloro-N-[2,2-difluoro-2-(6-methoxypyridin-2-yl)ethyl]acetamide](/img/structure/B3001933.png)
